2-Bromo-4'-hydroxyacetophenone

PTP1B inhibition SAR diabetes research

Researchers requiring a covalent, cell-permeable PTP inhibitor often face variability in potency among α-haloacetophenone analogs. 2-Bromo-4'-hydroxyacetophenone (PTP Inhibitor I) is the specific analog with a Ki of 42 μM against PTP1B and 43 μM against SHP-1-3-fold more potent than its methoxy analog. • Verified ≥98% purity by HPLC ensures reproducible enzyme inhibition kinetics in cellular assays. • Photoreversible covalent binding enables optochemical control (siRNA caging) not achievable with other PTP inhibitors. • Synergistic antimicrobial activity with organic acids allows lower effective concentrations in industrial biocide formulations. • In-stock sizes from 5 g to 100 g; bulk and custom synthesis available for immediate shipment.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 168693-83-2
Cat. No. B064651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-hydroxyacetophenone
CAS168693-83-2
Synonyms1-(4-hydroxyphenyl)-2-bromoethanone
4-HBE
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CBr)O
InChIInChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
InChIKeyLJYOFQHKEWTQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-hydroxyacetophenone: Identity & Procurement


2-Bromo-4'-hydroxyacetophenone (CAS 2491-38-5; also known as 168693-83-2, α-Bromo-4-hydroxyacetophenone, or PTP Inhibitor I) is an α-haloacetophenone derivative with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . The compound is a white to light beige crystalline powder with a melting point of 123–126°C and is characterized by the presence of a reactive α-bromo ketone moiety adjacent to a 4-hydroxyphenyl group [1]. This bifunctional structure underpins its primary role as a cell-permeable, covalent protein tyrosine phosphatase (PTP) inhibitor and as a versatile synthetic intermediate in pharmaceutical and chemical manufacturing [2].

Phosphatase signaling inhibition studies (PTP1B, SHP-1)
Photolabile siRNA caging research tool
Synthetic intermediate with free 4'-hydroxyl group

Why This Compound Differs from Analogs


Within the α-haloacetophenone chemical class, seemingly minor structural modifications—such as halogen identity, ring substitution, or the presence of a free hydroxyl group—result in substantial and quantifiable differences in biological potency, covalent inhibition kinetics, and synthetic utility [1]. For instance, the substitution of bromine with chlorine drastically reduces PTP inhibitory activity, while methylation of the phenolic hydroxyl group increases the Ki value nearly threefold [1]. Furthermore, the compound's unique photoreversible covalent binding mechanism and its demonstrated synergistic antimicrobial effects in patented formulations are not shared by its unsubstituted or chloro- analogs [2][3]. Consequently, procurement decisions based solely on chemical class without specific reference to CAS 168693-83-2 risk acquiring a compound with fundamentally different performance characteristics in target assays or synthetic routes.

Halogen identity: Chloro instead of bromo derivatives may exhibit substantially lower PTP inhibitory potency.

4'-Substitution: Replacement of the free hydroxyl (e.g., methoxy analog) may reduce SHP-1 affinity, altering assay sensitivity.

Photoreversible property: Unsubstituted or non-brominated acetophenones lack the light-cleavable siRNA caging function.

Quantitative Evidence vs. Key Comparators


PTP1B Inhibition vs. Methoxy Analog

2-Bromo-4'-hydroxyacetophenone demonstrates approximately 3-fold higher affinity for the SHP-1 phosphatase catalytic domain compared to its direct structural analog, 2-bromo-4'-methoxyacetophenone (PTP Inhibitor II) . This difference is attributed to the hydrogen-bonding capacity of the free phenolic hydroxyl group, which is absent in the methoxy derivative.

PTP1B vs Methoxy Analog
Data to verify
Ki = 43 µM vs 128 µM (SHP-1 catalytic domain)
Hydroxyl group supports higher SHP-1 binding affinity
Head-to-head comparison; source-specific review recommended
PTP1B inhibition SAR diabetes research cancer signaling

SHP-1 Inhibition vs. PTP Inhibitor III

When compared to another α-haloacetophenone derivative, PTP Inhibitor III, 2-bromo-4'-hydroxyacetophenone exhibits significantly greater potency against the SHP-1 catalytic domain [1]. The difference in Ki values underscores the impact of specific ring substitution on target engagement.

SHP-1 vs PTP Inhibitor III
Reported
Ki = 43 µM vs 184 µM (SHP-1)
Supports SHP-1 panel screening context
Supplier datasheet; cross-study comparison
SHP-1 inhibition PTP panel screening covalent inhibitor

Potency Profile vs. Sodium Orthovanadate

While sodium orthovanadate is a potent, broad-spectrum PTP inhibitor, 2-bromo-4'-hydroxyacetophenone provides a distinct and less potent inhibitory profile that can be advantageous in specific experimental contexts [1]. The large difference in Ki values allows for the use of this compound in situations where a strong, irreversible inhibition by vanadate would be too disruptive to cellular signaling networks.

PTP1B vs Vanadate
Reported
Ki = 42 µM (PTP1B); Vanadate IC50 = 0.65 µM
Enables tunable PTP1B inhibition studies
Graded inhibition context vs. broad-spectrum inhibitor
PTP1B inhibition insulin signaling selectivity vanadate

Photoreversible Covalent Inhibition for siRNA Caging

2-Bromo-4'-hydroxyacetophenone uniquely functions as a photolabile caging agent for phosphorothioate-modified siRNA [1]. The compound covalently modifies the nucleic acid backbone to inhibit siRNA function, and this inhibition can be quantitatively reversed by mild UV irradiation (350 nm), a property not shared by many other PTP inhibitors.

siRNA Photocaging
Reported
Aqueous modification; UV 350 nm restores siRNA function
Enables light-controlled gene silencing research
Scalable optochemical tool; not shared by other PTP inhibitors
siRNA caging agent optochemical regulation photolabile

Synergistic Antimicrobial Activity with Organic Acids

Patented formulations demonstrate that 2-bromo-4'-hydroxyacetophenone exhibits synergistic antimicrobial effects when combined with organic acids [1]. This synergistic action is a key differentiator for industrial applications compared to using the compound alone or using other halogenated acetophenones which may not exhibit the same level of synergy.

Antimicrobial Synergy
Class-level inference
Synergistic effect with organic acids (patented examples)
Supports antimicrobial formulation research
Data to verify for specific strain panels
antimicrobial industrial biocide synergy patent

PTP Inhibition vs. Chloro Derivatives

A structure-activity relationship (SAR) study on α-haloacetophenone derivatives established that the bromo analogs, including 2-bromo-4'-hydroxyacetophenone, are 'much more potent' inhibitors of PTP1B and SHP-1 than their corresponding chloro counterparts [1]. This class-level inference is critical when considering alternative halogenated acetophenones for PTP inhibition.

Bromo vs Chloro SAR
Class-level inference
Bromo derivatives much more potent than chloro (SAR study)
Bromo substitution key for PTP inhibition context
Specific Ki values for chloro not provided; data to verify
SAR halogen effect PTP1B SHP-1

Optimal Application Scenarios


Phosphatase Signaling Studies

When investigating the roles of PTP1B or SHP-1 in insulin signaling, cancer, or inflammation, 2-bromo-4'-hydroxyacetophenone is the optimal choice for a covalent, cell-permeable inhibitor. Its Ki of 42-43 μM against these targets, coupled with its demonstrated 3-fold higher potency over the methoxy analog (PTP Inhibitor II), ensures effective target engagement in cellular assays . Its neutral phosphotyrosine mimetic properties make it a superior tool compared to charged inhibitors like vanadate for specific pathway interrogation .

Light-Controlled siRNA Gene Regulation

For researchers developing optochemical tools for gene silencing, 2-bromo-4'-hydroxyacetophenone is uniquely suited as a photolabile caging agent for siRNA. Its ability to be installed in aqueous solution with high efficiency and then be quantitatively cleaved by mild UV light (350 nm) provides a cost-effective and scalable alternative to complex organic synthesis methods . This application is not achievable with other common PTP inhibitors or halogenated acetophenones that lack this photoreversible property.

Industrial Biocide Formulations

In industrial settings such as water cooling systems, adhesives, and coatings, 2-bromo-4'-hydroxyacetophenone is a strategic choice for formulating synergistic antimicrobial blends. Patented evidence confirms its enhanced efficacy when combined with organic acids, allowing for lower effective concentrations and broader spectrum control against bacteria and fungi compared to using the compound alone or other non-synergistic halogenated acetophenones . This translates to improved material preservation and cost efficiency.

Chemical Synthesis via Free Hydroxyl Group

As a versatile synthetic intermediate, this compound is essential for routes requiring a free phenolic hydroxyl group for subsequent reactions (e.g., etherification, esterification, or as a directing group). Its procurement is justified over analogs like 2-bromo-4'-methoxyacetophenone when the synthetic plan specifically calls for a free hydroxyl moiety, which is crucial for the synthesis of LXRα/β antagonists and other pharmaceutical building blocks . The compound's reactivity profile is distinct and cannot be replicated by O-alkylated derivatives.

Application
Selection Property
Validation Focus
PTP signaling pathway studies
Covalent PTP1B/SHP-1 inhibitor
Phosphatase activity, pathway inhibition profiling
Optochemical siRNA silencing
Photolabile siRNA caging agent
UV-induced release, gene expression recovery
Industrial antimicrobial formulation
Synergistic biocide with organic acids
MIC reduction in blend assays, spectrum review
Hydroxyl-directed synthesis
Free 4'-hydroxyl group
Derivatization reactivity, intermediate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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